(2S)-2-acetamido-3,3-dimethylbutanoic acid (2S)-2-acetamido-3,3-dimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 22146-59-4
VCID: VC4528267
InChI: InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m1/s1
SMILES: CC(=O)NC(C(=O)O)C(C)(C)C
Molecular Formula: C8H15NO3
Molecular Weight: 173.212

(2S)-2-acetamido-3,3-dimethylbutanoic acid

CAS No.: 22146-59-4

Cat. No.: VC4528267

Molecular Formula: C8H15NO3

Molecular Weight: 173.212

* For research use only. Not for human or veterinary use.

(2S)-2-acetamido-3,3-dimethylbutanoic acid - 22146-59-4

Specification

CAS No. 22146-59-4
Molecular Formula C8H15NO3
Molecular Weight 173.212
IUPAC Name (2S)-2-acetamido-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m1/s1
Standard InChI Key WPPXAQGLXQAVTE-ZCFIWIBFSA-N
SMILES CC(=O)NC(C(=O)O)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S)-2-acetamido-3,3-dimethylbutanoic acid, reflects its stereochemistry:

  • A secondary acetamido group (NHCOCH3-\text{NHCOCH}_3) at the C2 position.

  • Two methyl groups (CH3-\text{CH}_3) at the C3 position, creating a sterically hindered tertiary carbon.

  • A carboxylic acid (COOH-\text{COOH}) at the C1 position.

The (2S) configuration ensures chirality, critical for interactions in biological systems. The SMILES notation CC(=O)NC(C(=O)O)C(C)(C)C\text{CC(=O)NC(C(=O)O)C(C)(C)C} and InChIKey WPPXAQGLXQAVTE-ZCFIWIBFSA-N\text{WPPXAQGLXQAVTE-ZCFIWIBFSA-N} provide unambiguous representations of its structure .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
CAS Registry Number22146-59-4
Molecular FormulaC8H15NO3\text{C}_8\text{H}_{15}\text{NO}_3
Molecular Weight173.212 g/mol
SolubilityNot fully characterized
Storage Conditions-20°C for long-term stability

The limited solubility data underscore the need for further experimental characterization.

Synthesis and Manufacturing Approaches

Chemical Synthesis

Industrial routes often begin with tert-leucine derivatives, leveraging chiral resolution techniques. A notable method involves:

  • Reductive Amination: Using NH3\text{NH}_3 and ketone precursors to form the amino acid backbone.

  • Acetylation: Introducing the acetamido group via acetic anhydride or acetyl chloride.

  • Chiral Resolution: Enzymatic or chromatographic separation of enantiomers .

Rodrigalvarez et al. demonstrated C(sp³)-H bond activation in tertiary alkylamines using palladium catalysts, a strategy applicable to synthesizing branched amino acids like this compound.

Biocatalytic Methods

Enzymatic hydrolysis of racemic precursors offers enantioselective advantages. For example:

  • Protease from Bacillus licheniformis (Alkalase®) hydrolyzes (±)-N-acetyl-tert-leucine chloroethyl ester to yield D-tert-leucine, a structural analog .

  • Aminoacylase from Aspergillus sp. removes acetyl groups post-synthesis, enabling dynamic kinetic resolution .

Table 2: Comparison of Synthesis Strategies

MethodAdvantagesLimitationsYield
ChemicalScalable, well-establishedRequires chiral resolutionModerate (43%)
BiocatalyticHigh enantioselectivitySubstrate specificity5–11%

Applications in Pharmaceutical Research

Chiral Building Blocks

The compound’s steric bulk and chirality make it valuable for synthesizing protease inhibitors and peptidomimetics. For instance:

  • BACE-1 Inhibitors: Key intermediates in drugs like NB-544 and NB-533 for Alzheimer’s disease target β-secretase .

  • Antiviral Agents: Modified amino acids enhance metabolic stability in peptide-based therapeutics .

Catalysis and Materials Science

The acetamido group participates in ligand design for asymmetric catalysis. For example, palladium complexes with chiral amino acid ligands facilitate C–H functionalization reactions.

Future Research Directions

  • Solubility Studies: Systematic analysis in aqueous and organic solvents.

  • In Vivo Toxicity: Preclinical assessments for therapeutic applications.

  • Novel Catalysts: Developing earth-abundant metal catalysts for greener synthesis.

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